potassium;dihydrogen phosphite

CAS No.:

Cat. No.: VC13688492

Molecular Formula: H2KO3P

Molecular Weight: 120.086 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H2KO3P |

|---|---|

| Molecular Weight | 120.086 g/mol |

| IUPAC Name | potassium;dihydrogen phosphite |

| Standard InChI | InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 |

| Standard InChI Key | BZHCGFBZBPVRFE-UHFFFAOYSA-N |

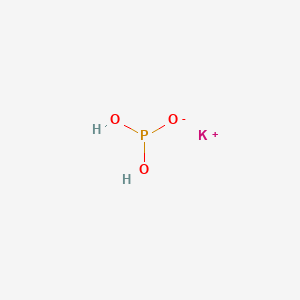

| Isomeric SMILES | OP(O)[O-].[K+] |

| Canonical SMILES | OP(O)[O-].[K+] |

Introduction

Chemical Identity and Structural Properties

Potassium dihydrogen phosphite, also termed monopotassium phosphite, has the molecular formula KH₂PO₃ and a molar mass of 120.09 g/mol . It crystallizes in a monoclinic system under ambient conditions, though structural data remain less extensively characterized compared to its phosphate counterpart (KH₂PO₄) . The compound dissociates in aqueous solutions with a pKa of 6.86–6.87, forming H₂PO₃⁻ ions that exhibit high mobility in plant vascular systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | KH₂PO₃ | |

| Molar Mass (g/mol) | 120.09 | |

| Dissociation Constant (pKa) | 6.86–6.87 | |

| Solubility in Water | Highly soluble | |

| Appearance | Crystalline powder |

Synthesis and Industrial Production

Industrial synthesis of KH₂PO₃ typically involves the reaction of phosphorous acid (H₃PO₃) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃):

A patented method (CN1346789A) describes a scalable process using potassium chloride (KCl) and phosphorous acid under controlled heating, yielding high-purity KH₂PO₃ with minimal byproducts . The reaction occurs in two stages:

-

Double decomposition to form intermediate potassium pyrophosphite.

Agricultural Applications

Fungicidal Activity

KH₂PO₃ demonstrates broad-spectrum antifungal activity. In vitro studies show it inhibits Microdochium nivale, a pathogenic fungus affecting cereals, with an EC₅₀ (effective concentration for 50% growth inhibition) of 35.9–40.99 μg/mL . This efficacy stems from:

-

Disruption of hyphal morphology, causing deformities and reduced spore germination .

-

Induction of plant systemic resistance by stimulating lignin production in cell walls .

Nutrient Supplement

As a high-P/K fertilizer, KH₂PO₃ enhances crop yield and quality. Foliar application in vineyards increased anthocyanin content in grapes by 15–20%, attributed to upregulated expression of flavonoid biosynthesis genes (e.g., VviGST) .

Table 2: Efficacy in Crop Protection

| Pathogen | Application Rate | Inhibition (%) | Source |

|---|---|---|---|

| Phytophthora spp. | 250 μg/mL | 95 | |

| Fusarium oxysporum | 100 μg/mL | 80 | |

| Puccinia striiformis | 50 μg/mL | 70 |

Mechanism of Action in Plants

KH₂PO₃ operates through dual pathways:

-

Direct Antifungal Activity: Trivalent phosphorus (P³⁺) ions disrupt fungal membrane integrity and enzymatic processes .

-

Induced Systemic Resistance (ISR): Activates plant defense genes, enhancing lignin deposition and phytoalexin production .

The compound’s high mobility allows rapid translocation via xylem and phloem, ensuring whole-plant protection .

Industrial and Environmental Uses

Water Treatment

In industrial cooling systems, KH₂PO₃ serves as a corrosion inhibitor and calcium/magnesium sequestrant, replacing environmentally harmful organophosphates . Its low eutrophication potential and biodegradability make it preferable for sustainable water management .

Material Science

Emerging research explores KH₂PO₃’s role in non-linear optical materials, though applications remain nascent compared to KH₂PO₄ .

Comparative Analysis: Phosphite vs. Phosphate

Table 3: KH₂PO₃ vs. KH₂PO₄

| Parameter | KH₂PO₃ | KH₂PO₄ |

|---|---|---|

| Phosphorus Oxidation State | +3 | +5 |

| Fungicidal Efficacy | High | Low |

| Plant Mobility | High | Moderate |

| Environmental Impact | Low | Moderate (eutrophication) |

Recent Advances and Future Directions

-

Nanoformulations: Encapsulation in chitosan nanoparticles improves foliar adhesion and bioavailability .

-

Synergistic Combinations: Blending KH₂PO₃ with biocontrol agents (e.g., Bacillus subtilis) enhances disease suppression .

-

Climate Resilience: Field trials demonstrate improved drought tolerance in KH₂PO₃-treated crops, linked to osmotic adjustment mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume